Akt 抑制剂 IV

概述

描述

Akt 抑制剂 IV 是一种专门抑制 Akt 蛋白激酶活性的化合物。 这种抑制是通过竞争性结合 Akt 的 ATP 结合位点来实现的,从而阻止其磷酸化及其随后的活化 .

科学研究应用

Akt 抑制剂 IV 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。 在化学领域,它被用作化学探针来研究 Akt 蛋白激酶的活性及其在各种细胞过程中的作用 . 在生物学领域,它被用于研究涉及 Akt 及其下游靶点的信号通路 .

在医学领域,this compound 正在被探索作为治疗各种癌症的潜在治疗剂。 通过抑制 Akt 的活性,它可以阻止磷脂酰肌醇 3-激酶/Akt/哺乳动物雷帕霉素靶蛋白信号通路的异常激活,该通路在癌细胞中通常失调 . 此外,它还显示出在减少癌细胞生长和增强其他抗癌药物的有效性方面有希望 .

在工业领域,this compound 用于开发新药和治疗剂。 它专门靶向 Akt 蛋白激酶的能力使其成为药物发现和开发中的一种有价值的工具 .

作用机制

Akt 抑制剂 IV 通过特异性抑制 Akt 蛋白激酶的活性来发挥其作用。 这种抑制是通过竞争性结合 Akt 的 ATP 结合位点来实现的,从而阻止其磷酸化及其随后的活化 . Akt 活性的抑制会导致各种细胞过程的破坏,包括细胞存活、增殖和代谢 .

This compound 的作用机制涉及的分子靶点和通路包括磷脂酰肌醇 3-激酶/Akt/哺乳动物雷帕霉素靶蛋白信号通路。 通过抑制 Akt,该化合物可以阻止下游靶点的激活,例如 Forkhead box 类 O 转录因子和哺乳动物雷帕霉素靶蛋白,它们在细胞存活和生长中起着关键作用 .

未来方向

生化分析

Biochemical Properties

Akt Inhibitor IV interacts with Akt, a critical effector of the phosphoinositide 3-kinase (PI3K) signaling pathway . It inhibits Akt phosphorylation/activation, thereby disrupting the signaling pathways involved in cell survival, proliferation, and metabolism . The compound’s interaction with Akt is thought to be through competitive binding to the ATP-binding site of Akt .

Cellular Effects

Akt Inhibitor IV has significant effects on various types of cells and cellular processes. It has been shown to block Akt-mediated FOXO1a nuclear export and cell proliferation in 786-O cells . In addition, it has been found to inhibit the replication of various viruses through an Akt-independent mechanism .

Molecular Mechanism

The molecular mechanism of action of Akt Inhibitor IV involves its binding to the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation . By inhibiting Akt activation, it disrupts the PI3K/AKT signaling pathway, which plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound is a reversible inhibitor, suggesting that its effects may be temporary and dependent on the presence of the inhibitor .

Dosage Effects in Animal Models

While specific dosage effects of Akt Inhibitor IV in animal models are not extensively reported, it has been shown to inhibit tumor growth in several mouse tumor models when administered orally on a daily basis .

Metabolic Pathways

Akt Inhibitor IV is involved in the PI3K/AKT signaling pathway, a key pathway in cellular metabolism . By inhibiting Akt, this compound disrupts this pathway, potentially affecting metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of Akt Inhibitor IV is not explicitly reported in the literature. Akt, the target of Akt Inhibitor IV, is known to be localized in the cytoplasm and can translocate to the plasma membrane upon activation . Therefore, it is plausible that Akt Inhibitor IV may also be found in these subcellular locations.

准备方法

Akt 抑制剂 IV 的合成涉及多个步骤,包括中间化合物的制备及其在特定条件下的后续反应。具体的合成路线和反应条件是专有的,可能会根据制造商的不同而有所不同。 一般方法涉及使用有机合成技术来创建所需的分子结构 .

This compound 的工业生产方法通常涉及大规模有机合成工艺。这些方法旨在确保最终产品的产率高且纯度高。 生产过程可能包括净化、结晶和质量控制等步骤,以满足行业标准 .

化学反应分析

Akt 抑制剂 IV 会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂和条件包括氧化剂、还原剂和催化剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .

例如,在氧化剂的存在下,this compound 可能发生氧化反应,形成具有改变的化学性质的不同化合物。同样,还原反应会导致形成具有不同官能团的还原产物。 取代反应涉及用另一个官能团取代一个官能团,从而形成新的化合物 .

相似化合物的比较

Akt 抑制剂 IV 是专门靶向 Akt 蛋白激酶的几种化合物之一。 这些化合物也通过竞争性结合 ATP 结合位点来抑制 Akt 的活性,但它们在效力、选择性和药代动力学性质方面可能有所不同 .

与其他 Akt 抑制剂相比,this compound 在抑制 Akt 介导的 Forkhead box 类 O 转录因子 1a 的核输出和减少癌细胞生长方面表现出独特的特性 . 它在抑制某些病毒(如副流感病毒 5)的复制方面的有效性也使其与其他类似化合物区分开来 .

参考文献

属性

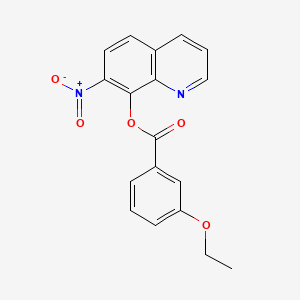

IUPAC Name |

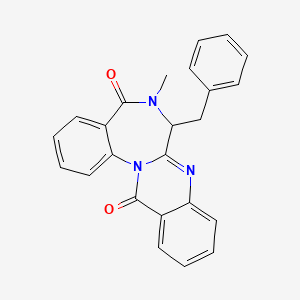

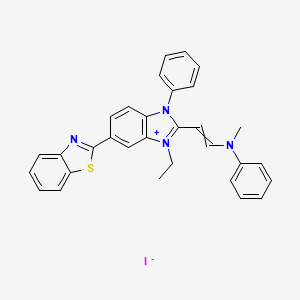

N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYRELMNTQSBIN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27IN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681281-88-9 | |

| Record name | 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Akt Inhibitor IV exert its inhibitory effects on Akt?

A: Akt Inhibitor IV is a cell-permeable, small molecule inhibitor that directly targets Akt, primarily by competing for the ATP-binding site of the kinase. [, , , , ] This interaction prevents Akt phosphorylation and subsequent activation, ultimately inhibiting the downstream signaling cascade. [, , , ]

Q2: What are the primary downstream consequences of inhibiting Akt activity with Akt Inhibitor IV?

A: Akt regulates numerous cellular processes, including cell survival, proliferation, growth, metabolism, and angiogenesis. [, , , , , ] Inhibiting Akt with Akt Inhibitor IV can lead to diverse outcomes depending on the cell type and context. Reported effects include:

- Reduced Cell Proliferation and Survival: [, , , , , ] Akt inhibition can trigger cell cycle arrest, induce apoptosis, and sensitize cells to other cytotoxic agents.

- Modulation of Glucose Metabolism: [, , ] Akt Inhibitor IV can influence glucose uptake and metabolism by affecting glucose transporters and key enzymes like hexokinase II. []

- Impaired Angiogenesis: [, ] By disrupting Akt signaling, Akt Inhibitor IV can interfere with the formation of new blood vessels, a process crucial for tumor growth and progression.

- Modulation of Autophagy: [, ] Akt Inhibitor IV can both promote [] and inhibit [] autophagy, a cellular process involved in degradation and recycling of cellular components.

- Altered Immune Responses: [, ] Akt plays a role in immune cell function and inflammation. Inhibiting Akt can modulate cytokine production and immune cell activation.

Q3: What is the molecular formula and weight of Akt Inhibitor IV?

A3: The molecular formula of Akt Inhibitor IV is C28H24IN3S. Its molecular weight is 573.5 g/mol.

Q4: Is there any spectroscopic data available for Akt Inhibitor IV?

A4: While the provided research papers primarily focus on the biological activity and applications of Akt Inhibitor IV, they do not provide detailed spectroscopic data such as 1H and 13C NMR, IR, or UV-Vis spectra. To obtain this information, one could refer to the compound's certificate of analysis or consult spectral databases.

Q5: Does Akt Inhibitor IV possess any catalytic properties?

A: Akt Inhibitor IV is primarily recognized as a reversible inhibitor of Akt kinase activity. It is not reported to possess any inherent catalytic properties. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

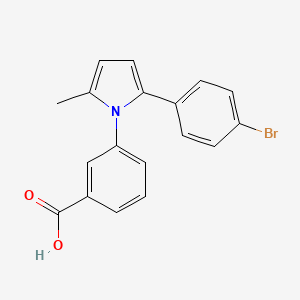

![3-[Carbamoyl(phenyl)amino]benzoic acid](/img/structure/B1666663.png)